molecular formula C9H11LiO2 B14508745 lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide CAS No. 63063-81-0

lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide

Cat. No.: B14508745
CAS No.: 63063-81-0
M. Wt: 158.1 g/mol
InChI Key: AZSSDASBUCVGIA-UHFFFAOYSA-N
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Description

Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is an organolithium compound that features a lithium ion bonded to a benzene ring substituted with methoxymethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide typically involves the reaction of 1-(methoxymethoxy)-3-methylbenzene with a lithium reagent. One common method is the deprotonation of 1-(methoxymethoxy)-3-methylbenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as oxygen, ozone, or peroxides can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbon dioxide can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized benzene derivatives.

Scientific Research Applications

Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic behavior is facilitated by the electron-donating effects of the methoxymethoxy and methyl groups on the benzene ring. The compound can participate in various reaction pathways, depending on the nature of the electrophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1-methoxy-3-(methoxymethoxy)benzene-5-ide
  • Lithium;1-(methoxymethoxy)-4-methylbenzene-6-ide
  • Lithium;1-(methoxymethoxy)-2-methylbenzene-6-ide

Uniqueness

Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is unique due to the specific positioning of the methoxymethoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.

Properties

CAS No.

63063-81-0

Molecular Formula

C9H11LiO2

Molecular Weight

158.1 g/mol

IUPAC Name

lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide

InChI

InChI=1S/C9H11O2.Li/c1-8-4-3-5-9(6-8)11-7-10-2;/h3-4,6H,7H2,1-2H3;/q-1;+1

InChI Key

AZSSDASBUCVGIA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC(=[C-]C=C1)OCOC

Origin of Product

United States

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